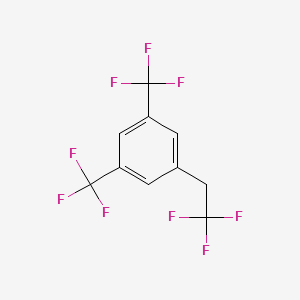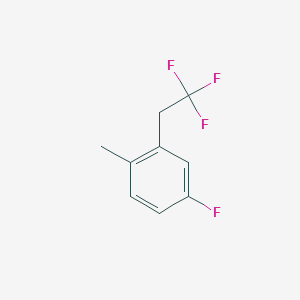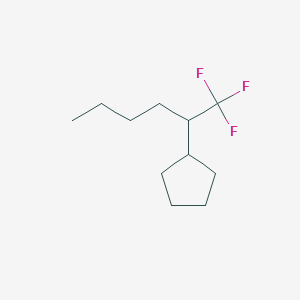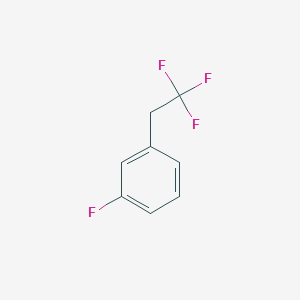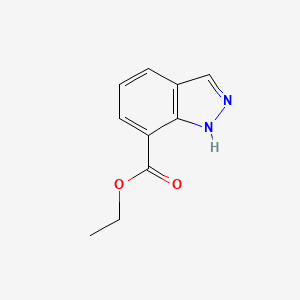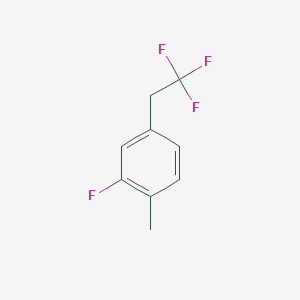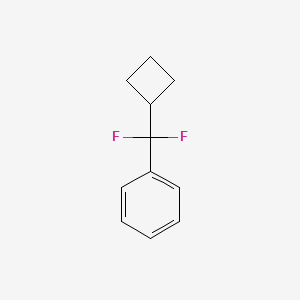
(Cyclobutyldifluoromethyl)benzene
概要
説明
(Cyclobutyldifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a cyclobutyl group and two fluorine atoms attached to a methyl group
作用機序
Target of Action
Benzene and its derivatives are known to interact with various cellular components, potentially affecting cellular function .
Mode of Action
Benzene and its derivatives are known to undergo metabolic transformations in the body, leading to the formation of reactive metabolites . These metabolites can interact with cellular components, leading to various biological effects .
Biochemical Pathways
Benzene and its derivatives are known to be metabolized primarily in the liver, leading to the formation of phenolic and ring-opened products . These metabolites can affect various biochemical pathways, potentially leading to adverse health effects .
Pharmacokinetics
Benzene and its derivatives are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the urine .
Result of Action
Benzene and its derivatives are known to have various biological effects, including cytotoxic, genotoxic, and carcinogenic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Cyclobutyldifluoromethyl)benzene. For instance, exposure to benzene and its derivatives can occur through various environmental sources, including industrial emissions, automobile exhaust, and tobacco smoke . These environmental exposures can potentially influence the body’s exposure to and metabolism of this compound, thereby affecting its action and efficacy .
生化学分析
Biochemical Properties
(Cyclobutyldifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, influencing the enzyme’s activity and potentially leading to the inhibition or activation of metabolic pathways . Additionally, this compound may interact with proteins involved in cellular signaling, affecting their function and downstream effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For example, this compound may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity and influencing metabolic pathways . Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and changes in gene expression . At higher doses, this compound can induce toxic effects, including cellular damage, oxidative stress, and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion transporting polypeptides (OATPs) and p-glycoprotein (P-gp) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments, such as the mitochondria, lysosomes, or nucleus, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclobutyldifluoromethyl)benzene typically involves the following steps:
Formation of Cyclobutyldifluoromethyl Group: This can be achieved by reacting cyclobutylmethyl chloride with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions.
Attachment to Benzene Ring: The cyclobutyldifluoromethyl group can be introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices.
化学反応の分析
Types of Reactions: (Cyclobutyldifluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This includes reactions such as nitration, sulfonation, and halogenation, where the benzene ring is attacked by an electrophile.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into cyclobutylmethylbenzene by removing the fluorine atoms.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used to introduce nitro groups.
Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products:
Nitration: (Cyclobutyldifluoromethyl)nitrobenzene.
Halogenation: (Cyclobutyldifluoromethyl)bromobenzene or (Cyclobutyldifluoromethyl)chlorobenzene.
Oxidation: Cyclobutyldifluoromethylbenzoic acid.
Reduction: Cyclobutylmethylbenzene.
科学的研究の応用
(Cyclobutyldifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to the presence of fluorine atoms which can enhance biological activity.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
(Cyclobutyldifluoromethyl)benzene can be compared with other similar compounds such as:
Cyclobutylmethylbenzene: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Difluoromethylbenzene: Contains fluorine atoms but lacks the cyclobutyl group, resulting in different chemical properties.
Cyclobutylbenzene: Lacks both the fluorine atoms and the difluoromethyl group, making it less versatile in synthetic applications.
特性
IUPAC Name |
[cyclobutyl(difluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2/c12-11(13,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNDWTCTQDMWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)
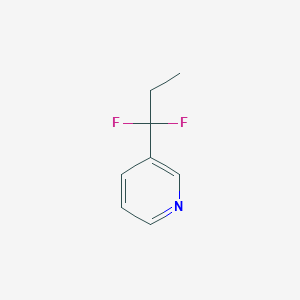



![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)

